molecular formula C15H11ClN2O3S3 B2990833 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-27-8

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2990833
CAS No.: 896339-27-8
M. Wt: 398.89
InChI Key: UWNHQTNHQFODFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C15H11ClN2O3S3 and its molecular weight is 398.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

One of the prominent areas of application for derivatives similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is in the development of anticancer agents. Studies have shown that certain derivatives exhibit pro-apoptotic activity, indicating their potential as anticancer compounds. For instance, synthesized indapamide derivatives demonstrated significant growth inhibition against melanoma cell lines, with one compound, SGK 266, showing notable anticancer activity and inhibiting human carbonic anhydrase isoforms, which are relevant to cancer growth and metastasis (Yılmaz et al., 2015). This suggests the compound's utility in developing targeted cancer therapies by exploiting its enzyme inhibition properties.

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has unveiled their potential in cardiac electrophysiological activity. These compounds, through their synthesis and evaluation, have shown potency in in vitro Purkinje fiber assays, comparable to known class III electrophysiological agents. This indicates their utility in developing treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).

Antimicrobial Agents

Thiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of pathogens, indicating their potential in developing new antimicrobial treatments. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antibacterial activity, suggesting the relevance of these compounds in addressing antibiotic resistance issues (Bikobo et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes such as cox-1, cox-2, and 5-lox .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-2 and 5-LOX enzymes . These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant . These properties suggest that the compound could potentially have good bioavailability.

Result of Action

The inhibition of COX-2 and potentially 5-LOX could lead to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes . This could result in anti-inflammatory and analgesic effects.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-9(3-5-10)14(19)18-15-17-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNHQTNHQFODFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.